4'-Deoxy-4'-iododoxorubicinol is derived from doxorubicin through chemical modification. Its classification as an anthracycline places it among a group of compounds that are structurally related and exhibit similar mechanisms of action. The unique iodine substitution is believed to contribute to its enhanced potency and reduced cardiotoxicity compared to its parent compound, doxorubicin .
The synthesis of 4'-deoxy-4'-iododoxorubicinol involves several key steps:
Technical parameters such as reaction time, temperature, and concentrations are critical for optimizing yield and purity during synthesis .
The molecular structure of 4'-deoxy-4'-iododoxorubicinol can be described as follows:
X-ray crystallography studies may provide detailed insights into its three-dimensional conformation, revealing how structural modifications influence biological activity .
4'-Deoxy-4'-iododoxorubicinol participates in several chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding how the compound exerts its therapeutic effects against tumor cells .
The mechanism of action for 4'-deoxy-4'-iododoxorubicinol primarily involves:
4'-Deoxy-4'-iododoxorubicinol has several promising applications:
4'-Deoxy-4'-iododoxorubicinol (chemical formula: C₂₇H₂₉INO₁₀⁺; molecular weight: 654.4 g/mol) is a halogenated derivative of the anthracycline doxorubicin [8]. Its core structure consists of a tetracyclic anthraquinone chromophore fused to a daunosamine sugar moiety. Key functional groups include:
X-ray crystallography (PDB ID: 1IMR) reveals that the iodinated sugar adopts a chair conformation, with the bulky iodine atom occupying an equatorial position. The aglycone maintains near-planarity (deviation < 15°), essential for DNA intercalation [10].
Table 1: Critical Functional Groups and Their Roles
Functional Group | Location | Chemical Role |
---|---|---|
Iodo substituent | C-4′ (sugar) | Enhances lipophilicity; reduces basicity |
Amino group | C-3′ (sugar) | Electrostatic DNA binding; cation formation |
Hydroxyacetyl side chain | C-13 (aglycone) | Hydrogen bonding; chelates metal ions |
Quinone-hydroquinone system | Anthraquinone core | Redox activity; semiquinone generation |
The iodine substitution at the 4′ position differentiates 4′-deoxy-4′-iododoxorubicinol from classical anthracyclines:
Table 2: Structural Comparison with Anthracycline Derivatives
Compound | C-4′ Modification | Amino Group pKa | log P |
---|---|---|---|
Doxorubicin | -OH | 8.2 | 0.43 |
4′-Deoxy-4′-iododoxorubicinol | -I | 7.1 | 1.15 |
Daunorubicin | -OH | 8.3 | 0.65 |
Idarubicin | -H | 7.8 | 1.12 |
The iodine atom induces two critical physicochemical shifts:
These properties enable activity against multidrug-resistant (MDR) tumors. In P388 leukemia models resistant to doxorubicin, 4′-deoxy-4′-iododoxorubicinol maintains potency due to:
The stereochemistry of the daunosamine sugar governs DNA binding:
Table 3: Thermodynamics of DNA Binding (Fluorescence Quenching Data)
Parameter | Free DNA | Nucleosomal DNA |
---|---|---|
Binding Constant (K, M⁻¹) | 1.2 × 10⁵ | 2.8 × 10⁵ |
ΔG (kcal/mol) | -7.1 | -7.8 |
ΔH (kcal/mol) | +1.2 | -0.9 |
ΔS (cal/mol·K) | +28 | +24 |
The positive ΔH with free DNA indicates an entropy-driven binding process (likely via intercalation), while negative ΔH with nucleosomes suggests enthalpy-driven complex stabilization [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: